molecular formula C10H8BrNO B1267283 4-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 33930-63-1

4-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1267283
CAS RN: 33930-63-1
M. Wt: 238.08 g/mol
InChI Key: YCYRWLPOFCNZPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one and related compounds involves catalytic processes and intramolecular reactions. One notable method involves the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from readily available precursors, suggesting a mechanism that involves the formation of a bromonium ylide as a key intermediate through the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene (He et al., 2016). Another approach for the synthesis of isoquinolin-1(2H)-ones involves a cascade one-pot method using α-bromo ketones and benzamides via Pd-catalyzed C-H activation, highlighting the versatility and efficiency of palladium in facilitating complex molecular architectures (Xie et al., 2018).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Isoquinolines are widely used in medicinal chemistry and drug discovery due to their bioactive properties .
    • They are considered as important components of many biologically active products .
    • Isoquinolines are used as components of anti-cancer, anti-malarial and some other drugs .
    • The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
  • Synthesis of Isoquinoline Derivatives

    • The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
    • Some of these have already been implemented via semi-synthesis or total synthesis .
    • Various methods have been proposed for the synthesis of isoquinolines, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method .
  • Functionalized Quinoline Motifs

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Pharmacological Applications

    • Isoquinolines have been found to have a wide range of biological activities .
    • They are used in the treatment of various ailments such as tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, endocrine and metabolic diseases .
    • Many drugs containing isoquinoline structures are in clinical application or at the pre-clinical stage .
  • Natural Alkaloids

    • Isoquinolines constitute an important class of natural alkaloids .
    • They demonstrate a wide range of biological activities .
    • Discovery and various sites of application of natural isoquinoline alkaloids and synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

Safety And Hazards

The safety information for 4-Bromo-2-methylisoquinolin-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYRWLPOFCNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309871
Record name 4-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylisoquinolin-1(2H)-one

CAS RN

33930-63-1
Record name 33930-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Bennett, Y Wu, A Boloor, J Matuszkiewicz… - Bioorganic & Medicinal …, 2018 - Elsevier
The bromodomain and extra-terminal (BET) family of epigenetic proteins has attracted considerable attention in drug discovery given its involvement in regulating gene transcription. …
Number of citations: 9 www.sciencedirect.com
J Zhang, H Duan, R Gui, M Wu, L Shen, Y Jin… - European Journal of …, 2023 - Elsevier
BRD9 is essential in regulating gene transcription and chromatin remodeling, and blocking BRD9 profoundly affects the survival of AML cells. However, the inhibitors of BRD9 suffer …
Number of citations: 0 www.sciencedirect.com
S Ordonez, C Maschinot, S Wang, S Sood, B Strohmier… - 2023 - chemrxiv.org
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromo-domain-containing protein 7 (BRD7) has been implicated in multiple …
Number of citations: 2 chemrxiv.org
SC Ordonez-Rubiano, CA Maschinot… - Journal of Medicinal …, 2023 - ACS Publications
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromodomain-containing protein 7 (BRD7) is implicated in multiple malignancies; …
Number of citations: 3 pubs.acs.org

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